Cellular Degradation Potency: QCA570 vs. BET Inhibitor HYD276 and PROTAC ZBC260 in RS4;11 Leukemia Cells
In the RS4;11 acute lymphoblastic leukemia cell line, QCA570 induces BRD4 degradation at concentrations as low as 30 pM within hours of treatment, and inhibits cell growth with an IC₅₀ of 50 pM [1]. The parent BET inhibitor HYD276 inhibits RS4;11 cell growth with a median IC₅₀ of 3.5 µM [2]. A structurally related PROTAC, ZBC260 (BETd-260), degrades BRD4 at 30 pM but exhibits an RS4;11 cell growth inhibition IC₅₀ of 51 pM [3].
| Evidence Dimension | Cell growth inhibition (IC₅₀) in RS4;11 acute leukemia cells |
|---|---|
| Target Compound Data | 50 pM |
| Comparator Or Baseline | HYD276: 3.5 µM (median); ZBC260: 51 pM |
| Quantified Difference | QCA570 is 70,000-fold more potent than HYD276; comparable to ZBC260 (50 pM vs 51 pM) |
| Conditions | RS4;11 cell line; 3-4 day growth inhibition assay |
Why This Matters
QCA570 achieves cellular potency in the low picomolar range, far exceeding the corresponding inhibitor HYD276, and matches or slightly exceeds the performance of ZBC260, a leading picomolar BET degrader.
- [1] Qin, C.; Hu, Y.; Zhou, B.; et al. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. J. Med. Chem. 2018, 61 (15), 6685–6704. View Source
- [2] Zhao, Y.; Wang, S.; et al. Superior Pre-Clinical Efficacy of Novel Protac Based BET Degrader in a Large Acute Myeloid Leukemia Cohort. Blood 2019, 134 (Supplement_1), 3936. View Source
- [3] Zhou, B.; Hu, J.; Xu, F.; et al. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. J. Med. Chem. 2018, 61 (2), 462–481. View Source
